molecular formula C10H12OS B2639337 (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal CAS No. 1563481-38-8

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal

Cat. No.: B2639337
CAS No.: 1563481-38-8
M. Wt: 180.27
InChI Key: WYAXERTYXZJTTP-UHFFFAOYSA-N
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Description

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal is an organic compound that features a thiophene ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal typically involves the condensation of a thiophene derivative with an appropriate aldehyde. One possible route is the reaction of 3-methylthiophene with a suitable aldehyde under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 3-Methyl-2-(thiophen-3-ylmethylidene)butanoic acid.

    Reduction: 3-Methyl-2-(thiophen-3-ylmethylidene)butanol.

    Substitution: 2-Bromo-3-methylthiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties could be exploited in the design of conductive polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Methyl-2-(thiophen-2-ylmethylidene)butanal: Similar structure but with the thiophene ring in a different position.

    (2E)-3-Methyl-2-(furan-3-ylmethylidene)butanal: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal is unique due to the specific positioning of the thiophene ring and the aldehyde group, which may confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(2E)-3-methyl-2-(thiophen-3-ylmethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-8H,1-2H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXERTYXZJTTP-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC1=CSC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C1=CSC=C1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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